4-Bromo-6-chloroquinoline

Catalog No.
S696429
CAS No.
1070879-30-9
M.F
C9H5BrClN
M. Wt
242.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloroquinoline

CAS Number

1070879-30-9

Product Name

4-Bromo-6-chloroquinoline

IUPAC Name

4-bromo-6-chloroquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H

InChI Key

FEBLUGZKVJAOLT-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=C2C=C1Cl)Br

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)Br

4-Bromo-6-chloroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is C9H6BrClNC_9H_6BrClN, and it has a molecular weight of approximately 233.5g/mol233.5\,g/mol . The compound features bromine and chlorine substituents at the 4 and 6 positions of the quinoline ring, respectively, which significantly influence its chemical reactivity and biological activity.

, primarily due to the presence of the halogen substituents. Key types of reactions include:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It readily participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents at the 4-position .

Common reagents used in these reactions include nucleophiles like amines for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 4-Bromo-6-chloroquinoline has garnered significant interest in medicinal chemistry. It exhibits potential antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis through interference with bacterial DNA gyrase and type IV topoisomerase . This makes it a valuable scaffold in drug discovery for developing new therapeutic agents.

The synthesis of 4-Bromo-6-chloroquinoline typically involves multi-step processes:

  • Bromination and Chlorination: Starting from quinoline derivatives, bromination can be achieved using brominating agents followed by chlorination using phosphorus trichloride.
  • One-Pot Sequential Reactions: A more efficient method involves one-pot sequential cyclization and palladium-catalyzed coupling reactions starting from 6-bromo-2-chloroquinoline-3-carboxaldehyde .
  • Industrial Production: For large-scale production, optimized conditions are employed to enhance yield and purity while minimizing environmental impact .

4-Bromo-6-chloroquinoline has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing pharmaceuticals with potential therapeutic effects.
  • Materials Science: The compound is utilized in developing organic semiconductors and advanced materials.
  • Biological Research: It aids in studying biological pathways involving quinoline derivatives, contributing to our understanding of various diseases .

Research into the interaction studies of 4-Bromo-6-chloroquinoline focuses on its binding affinity with specific biological targets. These studies reveal that it may inhibit certain enzymes or interfere with DNA processes, leading to its observed biological effects. Detailed mechanistic studies are ongoing to elucidate its precise interactions within biological systems .

4-Bromo-6-chloroquinoline can be compared with several structurally similar compounds that also belong to the quinoline family:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4-chloroquinolineBromine at position 6, chlorine at 4Different reactivity due to halogen positioning
7-Bromo-2-chloroquinolineBromine at position 7, chlorine at 2Variation in biological activity due to structural changes
3-Bromo-4-chloroquinolineBromine at position 3, chlorine at 4Unique interaction profiles with biological targets
8-Bromo-4-chloroquinolineBromine at position 8, chlorine at 4Distinct chemical reactivity compared to others

These compounds share similar structural features but differ in their halogen substitution patterns, which significantly influence their chemical properties and biological activities. The unique arrangement of bromine and chlorine in 4-Bromo-6-chloroquinoline contributes to its distinct reactivity profile, making it a valuable compound in both research and application contexts .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

4-Bromo-6-chloroquinoline

Dates

Last modified: 08-15-2023

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